molecular formula C21H22N6O4 B2815207 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine CAS No. 1040678-25-8

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

Cat. No.: B2815207
CAS No.: 1040678-25-8
M. Wt: 422.445
InChI Key: JXUBDZVLCFLLGT-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a hybrid compound featuring three key structural motifs:

  • Benzodioxole moiety: A bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Piperazine ring: A flexible nitrogen-containing heterocycle that improves solubility and serves as a scaffold for functional group attachment .
  • Tetrazole group: A five-membered aromatic ring with four nitrogen atoms, often used as a bioisostere for carboxylic acids to enhance bioavailability and resistance to enzymatic degradation .

However, its specific biological activities remain underexplored in the provided evidence.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-29-17-5-3-16(4-6-17)27-20(22-23-24-27)13-25-8-10-26(11-9-25)21(28)15-2-7-18-19(12-15)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUBDZVLCFLLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the methoxyphenyl group, and the construction of the tetrazole ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents like NBS, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves its interaction with molecular targets such as tubulin. By modulating microtubule assembly, the compound can cause mitotic blockade and induce apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Benzodioxole-carbonyl, 4-methoxyphenyl-tetrazolylmethyl-piperazine C₂₂H₂₁N₅O₄ 419.44* Not reported
Compound 11f () 4-Methoxyphenyl-triazoly-methyl-piperazine, nitroimidazole C₂₅H₂₆N₈O₃ 510.54 116–118
1-[(1-Phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride () Phenyl-tetrazolylmethyl-piperazine C₁₂H₁₆Cl₂N₆ 315.20 Not reported
CV-11974 () Tetrazole-biphenyl, benzimidazole-carboxylic acid C₂₇H₂₄N₆O₃ 480.52 Not reported
Olmesartan medoxomil () Tetrazole-phenyl, imidazole-carboxylate C₂₉H₃₀N₆O₆ 558.59 Not reported

*Calculated based on molecular formula.

Key Observations :

  • The target compound is smaller (MW 419.44) compared to angiotensin II antagonists like CV-11974 (MW 480.52) and Olmesartan (MW 558.59), which may influence pharmacokinetic properties such as absorption and distribution .

Implications for Target Compound :

  • The tetrazole group in CV-11974 and Candesartan is critical for receptor binding, suggesting the target compound may share angiotensin II antagonism .
  • The benzodioxole moiety could confer additional metabolic stability compared to simpler aryl groups, as seen in benzodioxole-based anticonvulsants .

Physicochemical Properties

  • Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms. The 4-methoxyphenyl group may reduce solubility compared to polar substituents (e.g., -OH or -COOH) .
  • Melting Point : While the target compound’s melting point is unreported, analogues like Compound 11f (116–118°C) and Compound 15 (78.1–79.3°C) suggest that substituents significantly influence crystallinity .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound integrates a benzodioxole moiety and a tetrazole ring, both of which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}

This structure includes a piperazine ring, which is often associated with psychoactive and therapeutic effects, and a benzodioxole group that enhances its bioactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The benzodioxole moiety is known for its role in modulating enzyme activity and receptor interactions. The tetrazole component may contribute to the compound's ability to inhibit certain biological pathways, particularly in inflammatory responses and microbial infections.

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in similar structures has been linked to enhanced antimicrobial efficacy.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects can be inferred from studies on related piperazine derivatives. These compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, derivatives similar to this compound have shown IC50 values in the low micromolar range against COX-II .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives containing the benzodioxole moiety have shown selective cytotoxicity against certain cancer types while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapeutics.

Case Studies

StudyCompoundBiological ActivityFindings
Pagliero et al. (2014)Benzodioxole DerivativeAntimicrobialShowed potent activity against Entamoeba histolytica at micromolar concentrations.
Alegaon et al. (2023)Piperazine DerivativeCOX-II InhibitionExhibited IC50 values ranging from 1.33 to 17.5 μM against COX-II enzymes.
Becerra et al. (2023)N-benzenesulfonylbenzotriazoleAntiparasiticDemonstrated over 90% growth inhibition of Trypanosoma cruzi at 50 μg/mL concentration.

Q & A

Q. What established synthetic methodologies are used to prepare this compound and its analogs?

The synthesis involves multi-step strategies:

  • Amide bond formation : Coupling the benzodioxole-5-carbonyl group to the piperazine core using coupling agents like HATU or DCC in anhydrous DMF .
  • Tetrazole-piperazine alkylation : Introducing the tetrazole-methyl group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with CuSO₄·5H₂O and sodium ascorbate in a biphasic DCM/water system .
  • Solvent optimization : Reactions are conducted in aprotic solvents (e.g., DCM) under inert atmospheres (N₂) to prevent oxidation .

Q. Which spectroscopic techniques confirm structural identity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes benzodioxole aromatic protons (δ 6.7–7.1 ppm) and tetrazole CH₂ signals (δ 4.5–5.0 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 436.1521 for C₂₁H₂₁N₅O₄) .
  • HPLC : Ensures purity (>95%) using UV detection (λ = 254 nm) and C18 reverse-phase columns .

Q. What safety protocols are essential for laboratory handling?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Reactions performed in fume hoods to mitigate inhalation risks.
  • Storage : Airtight containers under inert gas (Ar/N₂) at 2–8°C to avoid degradation .

Q. Which in vitro assays are suitable for initial bioactivity screening?

  • Enzyme inhibition : Tetrazole’s metal-coordinating properties are tested in kinase/protease assays (IC₅₀ determination) .
  • Cell viability : MTT/XTT assays on cancer lines (e.g., MCF-7) to assess antitumor potential .
  • GPCR binding : Radioligand displacement assays targeting serotonin/dopamine receptors due to benzodioxole’s CNS activity .

Advanced Questions

Q. How can reaction conditions be optimized for higher yield in tetrazole-piperazine coupling?

  • Catalyst screening : Compare CuI (0.1 eq) vs. CuSO₄/sodium ascorbate (0.3/0.6 eq) to reduce byproducts .
  • Solvent polarity : Test DMF for solubility vs. DCM/water biphasic systems for easier product isolation .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with X-ray structures (e.g., COX-2 PDB: 5KIR) to identify key interactions (e.g., tetrazole-Zn²⁺ coordination) .
  • MD simulations : Run 100-ns trajectories (AMBER) to assess binding stability and hydrogen-bond networks .
  • DFT calculations : B3LYP/6-31G* level to map electrostatic potentials influencing receptor affinity .

Q. How to resolve discrepancies between predicted and experimental bioactivity data?

  • Purity verification : LC-MS to detect impurities (>98% purity required for reliable assays) .
  • Solubility testing : Use DMSO/PBS mixtures to avoid aggregation artifacts in cell-based assays .
  • Target validation : Perform homology modeling if crystal structures are unavailable, and validate with site-directed mutagenesis .

Methodological Notes

  • Synthesis references : Multi-step protocols from piperazine-tetrazole analogs .
  • Structural analysis : NMR and HRMS data from PubChem entries .
  • Biological relevance : Pharmacological insights from benzodioxole and tetrazole derivatives .

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